molecular formula C10H10F3NO2 B1404370 6-Methyl-5-(trifluoromethyl)-2-pyridinecarboxylic acid ethyl ester CAS No. 855911-75-0

6-Methyl-5-(trifluoromethyl)-2-pyridinecarboxylic acid ethyl ester

Cat. No.: B1404370
CAS No.: 855911-75-0
M. Wt: 233.19 g/mol
InChI Key: JVRZFBBHNZYINP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 6-methyl-5-(trifluoromethyl)-2-pyridinecarboxylic acid ethyl ester is systematically named according to IUPAC guidelines. Its structure derives from a pyridine ring substituted at three positions:

  • A carboxylic acid ethyl ester group at position 2.
  • A trifluoromethyl (-CF₃) group at position 5.
  • A methyl (-CH₃) group at position 6.

The numbering begins at the nitrogen atom in the pyridine ring, proceeding clockwise to prioritize substituents based on the Cahn-Ingold-Prelog rules. The ethyl ester group (-COOCH₂CH₃) is assigned the lowest possible number (position 2), followed by the trifluoromethyl group (position 5) and methyl group (position 6). The full IUPAC name reflects this substitution pattern: ethyl 6-methyl-5-(trifluoromethyl)pyridine-2-carboxylate .

Property Value
Molecular formula C₁₀H₁₀F₃NO₂
Molecular weight 233.19 g/mol
CAS Registry Number 855911-75-0
SMILES CCOC(=O)C1=NC(C)=C(C(F)(F)F)C=C1

Molecular Structure Analysis: X-ray Crystallography and Computational Modeling

X-ray crystallographic data for closely related pyridinecarboxylates, such as ethyl 2-bromo-4-(4-chlorophenyl)-6-phenyl-3-pyridinecarboxylate, reveal planar pyridine rings with substituents adopting staggered conformations to minimize steric hindrance. While direct crystallographic data for this compound are limited, density functional theory (DFT) simulations predict a similar planar geometry. The trifluoromethyl group at position 5 introduces significant electron-withdrawing effects, polarizing the pyridine ring and influencing intermolecular interactions.

Computational studies on analogous trifluoromethylpyridine derivatives suggest:

  • Bond lengths: C-F bonds in the -CF₃ group measure ~1.33 Å, consistent with sp³ hybridization.
  • Dihedral angles: The ethyl ester group at position 2 forms a ~15° angle with the pyridine plane, optimizing conjugation with the carboxylate moiety.

Isomeric Considerations in Trifluoromethylpyridine Derivatives

Isomerism in trifluoromethylpyridinecarboxylates arises from variations in substituent positions. For example:

  • Positional isomers : Moving the methyl or trifluoromethyl groups to adjacent positions (e.g., 4-methyl-5-CF₃ or 5-methyl-6-CF₃) alters electronic and steric properties.
  • Functional group isomers : Replacing the ethyl ester with a methyl ester (e.g., methyl 6-methyl-5-CF₃ picolinate) modifies lipophilicity and reactivity.

The 6-methyl-5-CF₃ configuration in this compound creates a sterically congested environment at positions 5 and 6, reducing rotational freedom compared to meta- or para-substituted analogs. This spatial arrangement impacts crystallization behavior and solubility, as evidenced by comparisons with ethyl 6-chloro-5-CF₃ picolinate (CAS 850864-57-2).

Comparative Structural Analysis with Related Pyridinecarboxylates

The structural features of this compound were compared to three analogs (Table 1):

Compound Substituents Molecular Weight (g/mol) Key Structural Differences
Methyl 5-CF₃ picolinate Methyl ester at position 2 206.1 Shorter alkyl chain reduces hydrophobicity
Ethyl 6-chloro-5-CF₃ picolinate Chlorine at position 6 253.6 Electronegative Cl increases polarity
Ethyl 4-CF₃ nicotinate CF₃ at position 4 219.2 Altered electronic effects on ring conjugation

Key observations:

  • Steric effects : The 6-methyl group in the target compound increases steric bulk compared to chlorine or hydrogen at this position.
  • Electronic effects : The -CF₃ group at position 5 withdraws electron density more strongly than chloro or methyl substituents, polarizing the pyridine ring and enhancing electrophilic reactivity at position 4.
  • Crystallinity : Ethyl esters generally exhibit lower melting points than methyl analogs due to reduced molecular symmetry, as seen in methyl vs. ethyl picolinates.

Properties

IUPAC Name

ethyl 6-methyl-5-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-3-16-9(15)8-5-4-7(6(2)14-8)10(11,12)13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRZFBBHNZYINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fluorination of Pyridine Derivatives

Method Overview:
This approach utilizes the fluorination of methyl-substituted pyridine precursors, typically 2- or 3-picoline derivatives, followed by regioselective chlorination and trifluoromethylation.

Key Steps:

  • Chlorination of methyl groups on pyridine rings using chlorinating agents such as thionyl chloride or phosphorus oxychloride to produce chloromethyl intermediates.
  • Vapor-phase fluorination of chlorinated pyridines employing a catalyst such as cobalt or manganese complexes under controlled temperature conditions, leading to trifluoromethylpyridines.
  • Introduction of trifluoromethyl groups via nucleophilic trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates, often catalyzed by copper or silver salts.

Research Findings:

  • The vapor-phase reactor method described in demonstrates fluorination of chloromethyl pyridines, yielding trifluoromethyl derivatives with high regioselectivity.
  • Typical yields for this route range from 50-70%, depending on the starting pyridine derivative and reaction conditions.

Data Table:

Step Reagents/Conditions Product Yield (%) Notes
Chlorination SOCl₂ or PCl₅, reflux Chloromethyl pyridine 85-90 Regioselective for methyl groups
Fluorination Catalyst (Co/Mn), elevated temp Trifluoromethyl pyridine 50-70 Vapor-phase, regioselective

Nucleophilic Trifluoromethylation of Pyridine Carboxylic Esters

Method Overview:
This method involves synthesizing a pyridine ester precursor, then introducing the trifluoromethyl group via nucleophilic substitution.

Key Steps:

Research Findings:

  • As detailed in, the reaction of pyridine esters with TMS-CF₃ in the presence of fluoride ions yields trifluoromethylated pyridines with yields up to 65-75%.
  • The regioselectivity favors substitution at the 5-position when directed by existing substituents.

Data Table:

Step Reagents/Conditions Product Yield (%) Notes
Esterification Pyridine-2-carboxylic acid, ethanol, H₂SO₄ Ethyl pyridine-2-carboxylate 90 Mild reflux
Nucleophilic trifluoromethylation TMS-CF₃, CsF, DMF, 80°C 6-Methyl-5-(trifluoromethyl)-pyridine 65-75 Regioselective

Multi-step Synthesis via Halogenation and Trifluoromethylation

Method Overview:
This involves first synthesizing a methylpyridine derivative, then halogenating at specific positions, followed by trifluoromethylation.

Key Steps:

Research Findings:

  • The patent describes a route where methylation, halogenation, and trifluoromethylation are combined to produce the target compound with overall yields of approximately 50-60%.

Data Table:

Step Reagents/Conditions Product Yield (%) Notes
Methylation Methyl iodide, base Methylpyridine 70 Alkylation
Halogenation NBS, radical initiator 5-Halogenated methylpyridine 60 Regioselective
Trifluoromethylation CF₃I or TMS-CF₃, catalyst 6-Methyl-5-(trifluoromethyl)pyridine 50-60 High regioselectivity

Esterification of Corresponding Carboxylic Acid Derivatives

Method Overview:
This route involves synthesizing the pyridine-2-carboxylic acid derivative, then converting it into the ester form.

Key Steps:

Research Findings:

  • The process detailed in indicates high yields (~90%) for esterification, with subsequent trifluoromethylation steps yielding around 60-70%.

Data Table:

Step Reagents/Conditions Product Yield (%) Notes
Carboxylation Methylpyridine, CO₂, base 6-Methyl-3-pyridinecarboxylic acid 80-85 Mild conditions
Esterification Ethanol, H₂SO₄ Ethyl ester 90 Standard esterification

Summary of Key Preparation Data

Method Starting Material Key Reagents Reaction Conditions Typical Yield Remarks
Vapor-phase fluorination Chloromethyl pyridine Co/Mn catalysts, CF₄ Elevated temperature 50-70% High regioselectivity
Nucleophilic trifluoromethylation Pyridine ester TMS-CF₃, CsF 80°C, DMF 65-75% Regioselective at 5-position
Halogenation + trifluoromethylation Methylpyridine derivatives NBS, CF₃I Radical conditions 50-60% Multi-step synthesis
Esterification of pyridinecarboxylic acids Pyridinecarboxylic acids Ethanol, sulfuric acid Reflux 80-90% High yield

Notes and Considerations

  • Reaction regioselectivity is crucial; directing groups or existing substituents influence trifluoromethylation sites.
  • Catalyst choice and reaction temperature significantly impact yields and selectivity.
  • Purification often involves column chromatography or recrystallization to isolate the desired isomer.
  • Safety precautions should be observed when handling fluorinating reagents like CF₄, CF₃I, or SOCl₂.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and related derivatives:

Compound Name Core Structure Substituents (Positions) Molecular Formula Key Features Reference
6-Methyl-5-(trifluoromethyl)-2-pyridinecarboxylic acid ethyl ester Pyridine -CH₃ (6), -CF₃ (5), -COOEt (2) C₁₀H₁₀F₃NO₂ High lipophilicity due to CF₃; ester group enables hydrolytic derivatization N/A (Target)
Ethyl 6-methyl-4-phenyl-2-thioxo-1,4-dihydropyrimidine-5-carboxylate Pyrimidine -CH₃ (6), -Ph (4), -S= (2), -COOEt (5) C₁₅H₁₇N₂O₂S Thioxo group enhances hydrogen bonding; dihydropyrimidine core
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester Pyrimidine -CF₃ (2, pyrimidine; 6, pyridine) C₁₅H₁₀F₆N₃O₂ Dual CF₃ groups; Suzuki coupling product; LCMS m/z 366 [M+H]+
Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate Pyrimidine -NH₂ (6), -CF₃ (2), -COOEt (4) C₈H₈F₃N₃O₂ Amino group increases polarity; potential for hydrogen bonding
Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate Pyridine -CN (5), -CH₃ (2), -S= (6), -COOEt (3) C₁₀H₁₁N₂O₂S Cyano group enhances electron-withdrawing effects; thioxo modifies reactivity

Electronic and Reactivity Profiles

  • Trifluoromethyl Groups : The CF₃ group in the target compound and analogs (e.g., ) strongly withdraw electrons, stabilizing the aromatic ring and reducing susceptibility to oxidative metabolism.
  • Thioxo vs. Ester Groups : Thioxo-containing analogs () exhibit distinct reactivity, such as participation in tautomerism or nucleophilic substitution, unlike the ester group in the target compound.
  • Amino and Cyano Substituents: Amino groups () increase polarity and hydrogen-bonding capacity, while cyano groups () enhance electrophilicity at adjacent positions.

Biological Activity

6-Methyl-5-(trifluoromethyl)-2-pyridinecarboxylic acid ethyl ester (CAS No. 855911-75-0) is a pyridine derivative notable for its trifluoromethyl group and ethyl ester functional group. This compound has garnered attention in both pharmaceutical and agrochemical fields due to its unique chemical properties and potential biological activities.

  • Molecular Formula : C10H10F3NO2
  • Molar Mass : 233.19 g/mol
  • Structure : The presence of the trifluoromethyl group enhances lipophilicity, which may facilitate better membrane permeability and interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Chlorination of 3-picoline followed by fluorination in vapor-phase reactors.
  • Utilization of different alcohols to produce the corresponding esters, which are critical for its biological activity.

Pharmacological Applications

Preliminary studies indicate that this compound exhibits potential biological activities relevant to medicinal chemistry. Compounds with similar structures have shown promise as:

  • Anti-inflammatory agents : Potential inhibition of inflammatory pathways.
  • Antimicrobial agents : Efficacy against various bacterial strains, suggesting a role in infection control.

The mechanism of action involves interaction with specific enzymes or receptors, potentially influencing pathways related to inflammation and microbial resistance. The trifluoromethyl group is believed to enhance the compound's ability to penetrate biological membranes, thus facilitating its therapeutic effects.

In Vitro Studies

Research has explored the compound's effects on various biological targets:

  • Inhibition of Enzymatic Activity : Studies suggest that it may inhibit specific enzymes involved in inflammatory responses, although detailed IC50 values are yet to be established.
  • Antimicrobial Assays : Initial antimicrobial assays demonstrate activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals varying degrees of biological activity. For instance:

Compound NameMolecular FormulaNotable Features
Ethyl 5-(trifluoromethyl)pyridine-2-carboxylateC9H8F3NO2Similar trifluoromethyl group; different position of carboxylate
Methyl 5-(trifluoromethyl)pyridine-2-carboxylateC9H8F3NO2Methyl instead of ethyl; potential differences in solubility and reactivity
Ethyl 6-(trifluoromethyl)nicotinateC9H8F3NO2Contains a nicotinic structure; may exhibit different biological activities

This table illustrates how subtle changes in structure can lead to significant differences in biological activity, emphasizing the unique profile of this compound.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-methyl-5-(trifluoromethyl)-2-pyridinecarboxylic acid ethyl ester in laboratory settings?

  • Methodological Answer : Synthesis typically involves esterification or transesterification of the corresponding pyridinecarboxylic acid. For example, hydrolysis of analogous esters (e.g., ethyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate) under basic conditions (NaOH in ethanol/water) can yield carboxylic acids, which may be re-esterified . Reaction optimization should focus on solvent polarity (e.g., ethanol/water mixtures), temperature control (room temperature to mild heating), and stoichiometric ratios of base (e.g., NaOH) to avoid over-hydrolysis . Purification often involves extraction with ethyl acetate and drying with magnesium sulfate .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use liquid chromatography-mass spectrometry (LCMS) to confirm molecular weight (e.g., observed [M+H]+ peaks) and high-performance liquid chromatography (HPLC) for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substitution patterns on the pyridine ring, such as methyl and trifluoromethyl group positions . For example, distinct chemical shifts for the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and pyridine protons (δ ~7–9 ppm) are diagnostic .

Q. What solvent systems are suitable for solubility testing of this compound?

  • Methodological Answer : Preliminary solubility screening should include polar aprotic solvents (e.g., DMSO, DMF), alcohols (ethanol, methanol), and ethyl acetate. The trifluoromethyl group enhances lipophilicity, but the pyridine ring and ester moiety may improve solubility in polar solvents. Partition coefficients (logP) can be estimated using computational tools (e.g., ChemAxon) to guide experimental design .

Advanced Research Questions

Q. How do reaction conditions influence the stability of the trifluoromethyl group during synthetic modifications?

  • Methodological Answer : The trifluoromethyl group is generally stable under acidic/basic conditions but may degrade under prolonged heating or strong nucleophilic attack. For example, in hydrolysis reactions (e.g., converting esters to acids), using mild bases (NaOH) at room temperature preserves the CF₃ group . Monitor reaction progress via LCMS to detect potential defluorination (e.g., mass shifts of -20 Da per lost fluorine) .

Q. What strategies can resolve contradictions in spectroscopic data for structural analogs?

  • Methodological Answer : Discrepancies in NMR or LCMS data (e.g., unexpected peaks or retention times) may arise from regioisomeric impurities or residual solvents. Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For LCMS, employ tandem MS/MS to differentiate isobaric species. Cross-validate with synthetic intermediates (e.g., ethyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate) to trace impurity sources .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for reactions at the ester carbonyl or pyridine ring. Focus on electron-withdrawing effects of the trifluoromethyl group, which may deactivate the pyridine toward electrophilic substitution but enhance ester hydrolysis rates .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer : If chirality is introduced (e.g., via asymmetric synthesis of precursors), monitor enantiomeric excess (ee) using chiral HPLC or capillary electrophoresis. For scale-up, optimize catalytic asymmetric conditions (e.g., chiral ligands in metal-catalyzed reactions) and avoid racemization-prone steps (e.g., high-temperature esterification) .

Methodological Notes

  • Synthetic Optimization : Always compare reaction yields and purity metrics (e.g., HPLC area%) across varying conditions (solvent, catalyst loading) .
  • Safety Considerations : Trifluoromethyl pyridines may generate toxic HF under harsh conditions; use appropriate PPE and scrubbers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-5-(trifluoromethyl)-2-pyridinecarboxylic acid ethyl ester
Reactant of Route 2
6-Methyl-5-(trifluoromethyl)-2-pyridinecarboxylic acid ethyl ester

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